2-Chloro-6-methoxybenzoic acid

描述

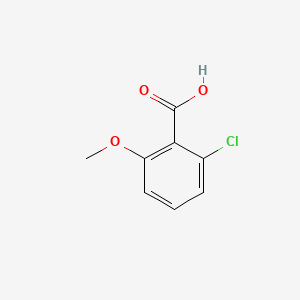

2-Chloro-6-methoxybenzoic acid (CAS: 3260-89-7) is a substituted benzoic acid derivative with the molecular formula C₈H₇ClO₃ and a molecular weight of 186.59 g/mol. It features a chlorine atom at the 2-position and a methoxy group (-OCH₃) at the 6-position of the aromatic ring. Key physicochemical properties include:

- Boiling Point: 304.6°C (at 760 mmHg)

- Storage: Stable under dry, room-temperature conditions (sealed) .

- Hazard Profile: Classified under UN# 2811 (Class 6.1, Packing Group III) with acute oral toxicity (H301) .

This compound is widely used in organic synthesis, particularly as an intermediate for pharmaceuticals, agrochemicals, and coordination chemistry due to its dual functional groups (carboxylic acid and methoxy-chloro substituents) .

属性

IUPAC Name |

2-chloro-6-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUOHBAJZQDTICO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40186296 | |

| Record name | 2-Chloro-6-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3260-89-7 | |

| Record name | 2-Chloro-6-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3260-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-methoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003260897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-6-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Directed Ortho-Metalation Followed by Electrophilic Quenching

A highly regioselective method for synthesizing 2-chloro-6-methoxybenzoic acid involves directed ortho-metalation (DoM) of 2-methoxybenzoic acid, followed by electrophilic substitution with a chlorinating agent.

-

- A solution of 2-methoxybenzoic acid is treated with a strong base complex of sec-butyllithium and N,N,N',N'-tetramethylethylenediamine (TMEDA) in anhydrous tetrahydrofuran (THF) at –78 °C under argon atmosphere.

- This generates a lithiated intermediate at the 6-position.

- The intermediate is then quenched with hexachloroethane (C2Cl6) as the chlorinating electrophile to introduce the chlorine atom at the 2-position.

- The reaction mixture is warmed to room temperature, then worked up by aqueous acidification and extraction.

- Purification is achieved by chromatography or recrystallization.

Reaction Conditions and Results :

- Reagents: sec-BuLi/TMEDA (11 mmol), 2-methoxybenzoic acid (5 mmol), hexachloroethane (20 mmol).

- Solvent: Dry THF.

- Temperature: –78 °C for lithiation, then room temperature for quenching.

- Yield: Approximately 58%.

- Product: White solid, melting point 142.5–144 °C (literature 140–141 °C).

- Characterization: 1H NMR and 13C NMR consistent with this compound structure.

This method provides good regioselectivity and moderate yield, suitable for laboratory-scale synthesis.

Nucleophilic Substitution of 6-Chlorobenzonitrile with Sodium Methylate

An alternative industrially relevant method involves nucleophilic substitution on 6-chlorobenzonitrile with sodium methylate in methanol under pressure and elevated temperature, followed by hydrolysis to the benzoic acid.

-

- 6-Chlorobenzonitrile (0.1 mol) is reacted with 30% sodium methylate solution under nitrogen atmosphere in a sealed autoclave.

- The reaction temperature is maintained between 80–150 °C and pressure between 0.18–1.4 MPa.

- Reaction times range from 2 to 4 hours until the starting nitrile is consumed (<0.5% by HPLC).

- The reaction mixture is cooled below 50 °C and treated with 30% sodium hydroxide solution.

- Methanol is recovered by distillation while maintaining reflux for 2–8 hours to complete hydrolysis of the intermediate methyl ester or nitrile derivatives.

- Acidification with hydrochloric acid to pH <4 precipitates the product, which is filtered, washed, and dried to yield this compound.

| Parameter | Condition |

|---|---|

| Starting material | 6-Chlorobenzonitrile (0.1 mol) |

| Reagent | 30% sodium methylate (16.2–32.4 g) |

| Temperature | 80–150 °C |

| Pressure | 0.2–1.4 MPa |

| Reaction time | 2–4 hours (initial), 2–8 hours (hydrolysis) |

| Product isolation | Acidification, filtration |

| Product form | White solid |

- This method yields anisic acid derivatives including this compound with high purity and is scalable for industrial use.

Comparative Summary of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Scale | Notes |

|---|---|---|---|---|---|

| Directed Ortho-Metalation + Chlorination | sec-BuLi/TMEDA, hexachloroethane | –78 °C to RT, anhydrous THF | ~58 | Laboratory | High regioselectivity, moderate yield |

| Nucleophilic Substitution + Hydrolysis | 6-Chlorobenzonitrile, sodium methylate | 80–150 °C, 0.2–1.4 MPa, aqueous alkaline hydrolysis | Not explicitly stated, high purity | Industrial scale | Suitable for large scale, requires pressure reactor |

Research Findings and Notes

- The directed ortho-metalation method is supported by detailed NMR characterization and melting point data, confirming the regioselective substitution at the 2-position of 6-methoxybenzoic acid.

- The nucleophilic substitution method leverages the reactivity of benzonitrile and sodium methylate under pressure, followed by hydrolysis, providing an efficient route to the target acid with good purity and scalability.

- Both methods avoid the use of protecting groups on the carboxylic acid, simplifying the process.

- Reaction monitoring by HPLC ensures high conversion and purity of intermediates and final products.

- The choice of method depends on the scale, equipment availability, and desired purity.

化学反应分析

Types of Reactions: 2-Chloro-6-methoxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Esterification: Acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are used.

Major Products:

- Substitution reactions yield various substituted benzoic acids.

- Oxidation reactions produce aldehydes or carboxylic acids.

- Esterification results in the formation of esters .

科学研究应用

Analytical Chemistry

Separation Techniques:

2-Chloro-6-methoxybenzoic acid is utilized in high-performance liquid chromatography (HPLC) for analytical purposes. It can be effectively separated using a reverse phase HPLC method, where the mobile phase consists of acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) compatible applications, phosphoric acid can be substituted with formic acid. This method is scalable and suitable for isolating impurities in preparative separations and pharmacokinetics studies .

Medicinal Chemistry

Role in Drug Development:

The compound has been identified as a versatile intermediate in the synthesis of various bioactive molecules. Notably, it plays a crucial role in developing therapeutics targeting autoimmune diseases by acting as an antagonist to RORgammaT, a transcription factor involved in the pathogenesis of several inflammatory conditions . The inhibition of RORgammaT has shown potential benefits in treating diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis .

Case Studies:

Research has demonstrated that modifications of this compound can lead to compounds with enhanced biological activity against specific targets. For instance, derivatives have been synthesized that exhibit improved binding affinities and antiproliferative activities against cancer cell lines . These findings underscore the compound's importance as a scaffold for drug design.

Synthesis of Pharmaceuticals

Key Intermediate:

this compound serves as a key intermediate in synthesizing various pharmaceutical compounds, including SGLT2 inhibitors currently under investigation for diabetes therapy. A novel industrial process has been developed for its synthesis on a large scale, demonstrating significant cost reductions while maintaining high yields .

Table 1: Summary of Applications

| Application Area | Description |

|---|---|

| Analytical Chemistry | Used in HPLC for separation and analysis of compounds |

| Medicinal Chemistry | Acts as an antagonist to RORgammaT; potential therapeutic applications in autoimmune diseases |

| Pharmaceutical Synthesis | Key intermediate for SGLT2 inhibitors and other bioactive compounds |

作用机制

The mechanism of action of 2-Chloro-6-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and chlorine substituents can influence the compound’s binding affinity and specificity towards these targets, thereby affecting various biochemical pathways .

相似化合物的比较

Table 1: Key Properties of Halogenated Methoxybenzoic Acids

Key Findings :

- Halogen Effects : Bromine substitution increases molecular weight and steric bulk, reducing reactivity in nucleophilic aromatic substitution compared to chlorine analogs . Fluorine analogs exhibit lower acidity and enhanced metabolic stability in drug design .

- Substituent Position: The 6-methoxy group in this compound creates steric hindrance, limiting intramolecular cyclization reactions observed in 2-acylaminobenzoic acid derivatives (e.g., failed benzamide synthesis due to benzoxazinone formation) .

Methyl-Substituted Derivatives

Table 2: Methyl-Modified Analogs

Key Findings :

- Methyl groups at the 2- or 6-positions improve lipid solubility, making these analogs suitable for hydrophobic applications (e.g., agrochemical formulations) .

Hydroxy and Ester Analogs

Table 3: Hydroxy/Ester Derivatives

Key Findings :

- Replacement of the methoxy group with a hydroxyl group (-OH) significantly increases acidity but reduces stability under oxidative conditions .

生物活性

2-Chloro-6-methoxybenzoic acid (CAS No. 3260-89-7) is an organic compound that has garnered attention for its potential biological activities. This compound is a derivative of benzoic acid, characterized by a chlorine atom at the 2-position and a methoxy group at the 6-position of the benzene ring. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₈H₇ClO₃

- Molecular Weight : 186.59 g/mol

- CAS Number : 3260-89-7

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within biological systems. The presence of the chlorine and methoxy groups can modify its binding affinity and specificity, influencing various biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various pathogens, suggesting its potential use as an antibacterial agent.

- Anti-inflammatory Effects : There is evidence supporting its role in reducing inflammation, which could be beneficial in treating inflammatory diseases.

- Antioxidant Activity : The compound has been noted for its ability to scavenge free radicals, contributing to its antioxidant properties.

Antimicrobial Activity

A study conducted by researchers demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for inhibiting bacterial growth.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Effects

In vitro assays have shown that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential mechanism for its anti-inflammatory effects.

Case Studies

- Case Study on Antibacterial Efficacy : A clinical study evaluated the use of this compound in treating skin infections caused by resistant bacterial strains. Patients receiving treatment showed a significant reduction in infection markers compared to the control group.

- Case Study on Inflammation : Another study focused on patients with rheumatoid arthritis, where the administration of this compound resulted in decreased joint swelling and pain, highlighting its therapeutic potential in chronic inflammatory conditions.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other halogenated benzoic acids:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | Moderate | High |

| 2-Chloro-5-methoxybenzoic acid | Low | Moderate |

| 5-Chloro-2-methoxybenzoic acid | High | Low |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-chloro-6-methoxybenzoic acid, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via esterification of 2-chloro-6-hydroxybenzoic acid with dimethyl sulfate to introduce the methoxy group, followed by hydrolysis under acidic or basic conditions to yield the free acid . Industrial protocols often use continuous flow reactors to optimize mixing and reaction efficiency, achieving >95% purity .

- Key Variables :

| Catalyst | Temperature | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| H₂SO₄ | 80–100°C | Ethanol | 75–85 | 90–95 |

| NaOH | 60–80°C | H₂O | 70–80 | 85–90 |

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy and chloro groups at positions 2 and 6) .

- HPLC : Quantifies purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (186.59 g/mol) and fragmentation patterns .

Q. How does the electronic influence of substituents affect the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : The electron-withdrawing chloro group activates the benzene ring for nucleophilic attack, while the methoxy group (electron-donating) directs substitution to specific positions. Kinetic studies under basic conditions (e.g., K₂CO₃/DMF) show regioselectivity for para-substitution over meta .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reaction pathways and intermediates for this compound derivatives?

- Methodology : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates Gibbs free energy profiles for hydrolysis or coupling reactions. Exact exchange terms improve accuracy in modeling transition states (e.g., ester cleavage under acidic conditions) .

- Case Study : DFT predicts a 15 kcal/mol activation barrier for methoxy group rotation, corroborated by variable-temperature NMR .

Q. What strategies resolve contradictions in reported yields for cross-coupling reactions involving this compound?

- Methodology : Discrepancies arise from solvent polarity (e.g., DMF vs. THF) and catalyst loading (Pd(PPh₃)₄ vs. CuI). Systematic optimization using Design of Experiments (DoE) identifies ideal conditions:

| Catalyst | Ligand | Solvent | Yield Range (%) |

|---|---|---|---|

| Pd(OAc)₂ | Xantphos | Toluene | 60–75 |

| CuI | DMEDA | DMF | 40–55 |

- Validation : LC-MS monitors byproduct formation (e.g., dehalogenation) .

Q. How can this compound serve as a precursor in designing NLRP3 inflammasome inhibitors?

- Methodology : The acid is coupled with sulfonamide derivatives via EDCI/HOBt-mediated amidation to yield bioactive benzamides. In vitro assays (e.g., IL-1β ELISA) confirm inhibitory activity (IC₅₀ = 0.5–2 µM) .

- Structural Insights : X-ray crystallography of the target protein-ligand complex reveals hydrogen bonding between the methoxy group and Arg578 .

Q. What are the challenges in scaling up enantioselective reductions of this compound esters?

- Methodology : Asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP) faces substrate inhibition at high concentrations (>1 M). Microreactor systems enhance mass transfer, improving enantiomeric excess (ee) from 80% to 95% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。